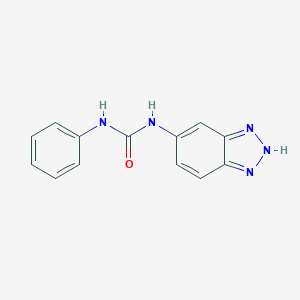

1-(1H-Benzotriazol-5-yl)-3-phenylurea

Description

Properties

CAS No. |

18811-70-6 |

|---|---|

Molecular Formula |

C13H11N5O |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

1-(2H-benzotriazol-5-yl)-3-phenylurea |

InChI |

InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18) |

InChI Key |

POZVYOVYIZCFLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |

Other CAS No. |

18811-70-6 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Benzotriazol 5 Yl 3 Phenylurea and Its Structural Analogues

Direct Synthetic Routes to 1-(1H-Benzotriazol-5-yl)-3-phenylurea

The formation of the urea (B33335) linkage is the critical step in the direct synthesis of the title compound. This is typically achieved by reacting a benzotriazole-containing amine with a phenyl-containing electrophile.

The most traditional and straightforward method for synthesizing N,N'-disubstituted ureas is the condensation reaction between an amine and an isocyanate. nih.gov For the synthesis of this compound, this involves the reaction of 5-amino-1H-benzotriazole with phenyl isocyanate.

The reaction proceeds via a nucleophilic addition mechanism. The primary amine group of 5-amino-1H-benzotriazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. This forms a stable urea bond, yielding the desired product. This method is widely employed due to its efficiency and the commercial availability of a wide range of isocyanate starting materials. nih.govresearchgate.net

Reaction Scheme:

Reactant 1: 5-amino-1H-benzotriazole

Reactant 2: Phenyl isocyanate

Product: this compound

This reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.com

While the isocyanate-amine condensation is efficient, the synthesis of ureas can also be accomplished using modern coupling reagents, which often provide milder reaction conditions and avoid the use of potentially hazardous isocyanates. These methods typically involve the in-situ generation of a reactive carbonyl intermediate from two amine precursors.

One common approach uses phosgene (B1210022) equivalents, which are safer alternatives to highly toxic phosgene gas. nih.gov Reagents like triphosgene (B27547) (bis(trichloromethyl)carbonate) or N,N'-carbonyldiimidazole (CDI) serve as a source of the carbonyl group that links the two amine fragments (5-amino-1H-benzotriazole and aniline). nih.gov

Using CDI: 5-amino-1H-benzotriazole can first be reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of aniline (B41778) displaces the imidazole (B134444) group to form the final urea product. nih.gov

Other advanced coupling reagents, often borrowed from peptide synthesis, can also be employed. These include phosphonium (B103445) salts and uronium/aminium salts.

| Reagent Class | Example Reagent | Description |

| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI) | A stable, crystalline solid that serves as a safe and effective carbonyl source for linking two amines. nih.gov |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Highly efficient reagents, though the use of BOP can be a concern due to the formation of carcinogenic HMPA as a byproduct. issuu.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A safer and effective alternative to BOP for amide and urea bond formation. issuu.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A popular coupling reagent that facilitates rapid bond formation with minimal side reactions. peptide.com |

These modern methods offer a versatile toolkit for urea synthesis, particularly when one of the amine starting materials is precious or sensitive.

Synthetic Strategies for Tailoring the Benzotriazole (B28993) Moiety in this compound Analogues

Creating structural analogues by modifying the benzotriazole core is a key strategy for exploring the chemical space around the parent compound. Modifications can be made to the benzene (B151609) ring or the nitrogen atoms of the triazole ring.

Introducing substituents onto the benzene portion of the benzotriazole heterocycle is typically achieved by starting with a pre-functionalized precursor. The synthesis of the benzotriazole ring itself commonly involves the cyclocondensation of an ortho-phenylenediamine with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, such as acetic acid. gsconlinepress.comchemicalbook.com

By using a substituted ortho-phenylenediamine as the starting material, one can readily produce a benzotriazole ring bearing the desired functional groups. For example:

Starting with 4-chloro-1,2-phenylenediamine would yield a 6-chloro-1H-benzotriazole core.

Starting with 4-methyl-1,2-phenylenediamine would yield a 6-methyl-1H-benzotriazole core.

Once the substituted 5-amino-1H-benzotriazole is synthesized, it can be carried forward into the urea formation step as described in section 2.1. This modular approach allows for the systematic introduction of a wide variety of substituents (e.g., halogens, alkyl groups, nitro groups) onto the benzotriazole ring system. gsconlinepress.com The introduction of halogen atoms, in particular, has been noted as a way to enhance the biological activity of some benzotriazole derivatives. gsconlinepress.com

The benzotriazole system contains three nitrogen atoms, and substitution can occur on these atoms, leading to different isomers. N-substituted benzotriazoles exist as two primary tautomeric isomers, the 1H- and 2H- forms, with the 1H-substituted isomer generally being the predominant form. ijariie.comiisj.in

N-alkylation or N-arylation of the triazole ring is a common synthetic modification. This is typically accomplished by reacting the benzotriazole nucleus with an appropriate electrophile, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. gsconlinepress.comacs.orgtsijournals.com For example, reacting this compound with benzyl bromide and a base like potassium hydroxide (B78521) would lead to the N-benzylated analogue. acs.org Solvent-free methods using microwave irradiation have also been developed for efficient and regioselective N-alkylation of benzotriazole. gsconlinepress.comgsconlinepress.com

This functionalization can introduce groups that alter the compound's steric and electronic properties. The benzotriazolyl group itself is known to be an excellent leaving group, a property that is exploited in many other synthetic applications but is also a consideration when planning multi-step syntheses. acs.orgethernet.edu.et

Synthetic Approaches for Modifying the Phenylurea Component of this compound Analogues

Modification of the phenylurea portion of the molecule is readily achieved by varying the starting materials used in the urea synthesis. This approach allows for the introduction of diverse substituents onto the terminal phenyl ring.

Using the isocyanate-amine condensation route (Section 2.1.1), one can simply replace phenyl isocyanate with a substituted variant. A wide array of substituted phenyl isocyanates are commercially available or can be synthesized.

| Substituted Phenyl Isocyanate | Resulting Analogue of this compound |

| 4-Chlorophenyl isocyanate | 1-(1H-Benzotriazol-5-yl)-3-(4-chlorophenyl)urea |

| 3-Methoxyphenyl isocyanate | 1-(1H-Benzotriazol-5-yl)-3-(3-methoxyphenyl)urea |

| 4-Nitrophenyl isocyanate | 1-(1H-Benzotriazol-5-yl)-3-(4-nitrophenyl)urea |

| 4-Methylphenyl isocyanate | 1-(1H-Benzotriazol-5-yl)-3-(p-tolyl)urea |

Similarly, when using modern coupling reagents (Section 2.1.2) that couple two amines, one would use a substituted aniline in place of aniline. This flexibility in choosing the starting materials makes the modification of the phenylurea component a highly versatile strategy for generating a diverse library of analogues for further study. nih.govresearchgate.net

Substituent Effects on the Phenyl Ring

The electronic properties of substituents on the phenyl ring of this compound analogues can significantly influence the compound's reactivity and biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the aromatic system, which can affect binding affinities to biological targets and metabolic stability.

Research into related heterocyclic ureas has demonstrated the profound impact of these substituents. For instance, in a series of 1,3-diaryl substituted pyrazole-based urea derivatives, the nature of the substituent on the phenyl ring was a key determinant of antimicrobial activity. It was observed that compounds with meta-substituents on the phenyl ring, regardless of whether they were electron-donating or electron-withdrawing, tended to exhibit moderate activity against Mycobacterium tuberculosis. nih.gov In contrast, ortho-substituted analogues often showed reduced or no activity. nih.gov

Similarly, studies on benzotriazole derivatives linked to imidazole-thiones revealed that substitutions on the phenyl ring dramatically affected antiproliferative activity against various cancer cell lines. An unsubstituted phenyl ring showed activity in the low micromolar range, whereas the addition of a simple methyl group diminished this activity. mdpi.com Conversely, the presence of a 2,4-dichloro substitution on the phenyl ring was found to be important for optimal activity. mdpi.com These findings underscore the principle that both the position and the electronic nature of substituents are critical for the biological efficacy of this class of compounds.

The following table summarizes the general effects of phenyl ring substituents on the biological activity of related heterocyclic urea and thiourea (B124793) compounds.

| Substituent Type | Position | General Effect on Biological Activity | Reference |

| Unsubstituted | - | Baseline activity, often in the low micromolar range. | mdpi.com |

| Electron-Donating (e.g., -CH₃) | Para | Can lead to a decrease in antiproliferative activity. | mdpi.com |

| Electron-Withdrawing (e.g., -Cl) | 2,4-dichloro | Important for optimal anticancer activity. | mdpi.com |

| Electron-Donating/Withdrawing | Meta | Moderate activity against M. tuberculosis. | nih.gov |

| Electron-Donating/Withdrawing | Ortho | Little to no activity against M. tuberculosis. | nih.gov |

Heteroatom and Isosteric Replacements within the Urea Linkage (e.g., Thioureas)

Isosteric replacement of the urea linkage is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. Replacing the oxygen atom of the urea moiety with a sulfur atom to form a thiourea can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The synthesis of thiourea analogues of benzotriazole-containing compounds has been successfully achieved. For example, novel benzotriazole derivatives bearing a substituted imidazole-2-thione moiety have been prepared. mdpi.com This involved a two-step process starting with the reaction of benzotriazole and chloroacetyl chloride to form an intermediate, which was then reacted with various substituted thiourea derivatives. mdpi.com

In another example, pyrazole-based thiourea derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis involved the reaction of pyrazolyl aniline intermediates with appropriately substituted isothiocyanates. The resulting thiourea derivatives showed significant activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov These examples demonstrate that the urea linkage can be effectively replaced by a thiourea or other bioisosteres, leading to compounds with distinct and potentially improved biological profiles.

Explorations in Sustainable and Scalable Synthesis of this compound Derivatives

The development of sustainable and scalable synthetic methods is crucial for the practical application of promising pharmaceutical compounds. Green chemistry principles, such as the use of safer solvents, reduction of reaction times, and minimization of waste, are increasingly being incorporated into the synthesis of complex molecules.

Microwave-Assisted Synthesis:

A significant advancement in the sustainable synthesis of benzotriazole derivatives is the use of microwave irradiation. nih.govasianpubs.org This technique has been shown to dramatically reduce reaction times compared to conventional heating methods, often from hours to minutes, while also improving yields. nih.gov For instance, the synthesis of 1-[tolylaminomethyl] nih.govnih.govorganic-chemistry.orgbenzotriazole was completed in 3 minutes and 10 seconds under microwave irradiation, compared to 5 hours and 30 minutes with conventional refluxing. nih.gov Microwave-assisted synthesis is also amenable to solvent-free conditions, further enhancing its green credentials. asianpubs.org The synthesis of various substituted benzotriazoles has been successfully carried out using microwave irradiation in the absence of a solvent, providing a rapid and environmentally friendly alternative to traditional methods. asianpubs.org

Continuous Flow Synthesis:

For scalable production, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. A protocol for the synthesis of substituted benzotriazin-4(3H)-ones, a related heterocyclic scaffold, has been developed using continuous flow reactor technology. nih.govorganic-chemistry.org This method utilizes a photocyclization reaction that proceeds in excellent yields with a residence time of only 10 minutes, without the need for additives or photocatalysts. nih.govorganic-chemistry.org The scalability and robustness of this process highlight the potential of flow chemistry for the large-scale, sustainable manufacturing of benzotriazole-based active pharmaceutical ingredients.

These modern synthetic approaches offer promising avenues for the environmentally responsible and economically viable production of this compound and its derivatives, facilitating their potential translation from laboratory research to clinical and industrial applications.

Advanced Spectroscopic and Computational Characterization of 1 1h Benzotriazol 5 Yl 3 Phenylurea

Theoretical and Experimental Approaches to Molecular Structure Elucidation

The precise determination of a molecule's three-dimensional structure is paramount to understanding its chemical behavior. A synergistic approach, combining experimental techniques with theoretical modeling, offers a comprehensive picture of the molecular framework.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the packing of molecules in the crystal lattice.

While specific crystallographic data for 1-(1H-Benzotriazol-5-yl)-3-phenylurea is not widely available in the published literature, analysis of related benzotriazole (B28993) derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene reveals the non-planar conformation of the molecule, with the benzotriazole units forming significant dihedral angles with the central benzene (B151609) ring. nih.gov In such structures, the supramolecular assembly is often dictated by weak C—H⋯N and C—H⋯π interactions. nih.gov Similarly, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the benzotriazolyl moieties are inclined at significant angles with respect to the central benzene ring, and the crystal packing is influenced by C—H⋯N hydrogen bonds. nih.govresearchgate.net

Table 1: Representative Crystallographic Parameters for a Benzotriazole Derivative. (Note: This table is illustrative and based on data for a related compound, as specific data for this compound is not available).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.5641 (8) |

| b (Å) | 4.6564 (3) |

| c (Å) | 21.1029 (15) |

| β (°) | 128.716 (4) |

| Volume (ų) | 1193.31 (15) |

| Z | 4 |

| Data adapted from a study on N-Benzoyl-N′-phenylurea. nih.gov |

NMR and IR spectroscopy are powerful tools for confirming the molecular structure of organic compounds in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide definitive evidence for the structure of this compound.

1H NMR: The spectrum is expected to show distinct signals for the protons of the benzotriazole and phenyl rings. The protons on the benzene ring of the phenylurea moiety would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the benzotriazole ring would also resonate in this region, with their specific chemical shifts influenced by the position of substitution and the tautomeric form of the ring. The N-H protons of the urea (B33335) linkage would appear as broader signals, with their chemical shifts being sensitive to solvent and concentration. For related phenylurea compounds, these N-H signals are often observed in the δ 8.0-9.0 ppm range. rsc.org

13C NMR: The 13C NMR spectrum would display characteristic signals for all carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-160 ppm. rsc.org Aromatic carbons would resonate in the δ 110-140 ppm region. The specific shifts would help in confirming the connectivity of the different fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the urea group, typically in the range of 3200-3400 cm-1.

A strong C=O stretching vibration for the urea carbonyl group would be expected around 1630-1680 cm-1.

The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm-1 region.

The N=N stretching of the triazole ring is also a characteristic feature, though it can be weak. jocpr.com C-N stretching vibrations would also be present.

Table 2: Expected Spectroscopic Data for this compound. (Note: These are predicted values based on analogous compounds and general spectroscopic principles).

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers |

| 1H NMR (ppm) | Aromatic protons: 7.0-8.5; Urea N-H: 8.0-9.5; Benzotriazole N-H: ~14-16 (broad) |

| 13C NMR (ppm) | Carbonyl (C=O): 150-160; Aromatic Carbons: 110-145 |

| IR (cm-1) | N-H stretching: 3200-3400; C=O stretching: 1630-1680; C=C stretching (aromatic): 1450-1600 |

Quantum Chemical Modeling of this compound

Quantum chemical calculations provide invaluable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), one can perform geometry optimization to find the most stable three-dimensional structure of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy, which can then be compared with experimental data if available. DFT calculations have been successfully used to study the structural and electronic properties of various benzotriazole derivatives. jksus.orgresearchgate.net

The flexibility of the urea linker and the potential for different orientations of the phenyl and benzotriazole rings suggest that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape by rotating key single bonds and calculating the relative energies of the resulting conformers.

Furthermore, the benzotriazole ring can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The relative stability of these tautomers is a critical aspect of the molecule's chemistry. Ab initio and DFT studies on benzotriazole itself have shown that the 1H and 2H tautomers have very similar energies, with the 1H tautomer being slightly more stable after considering zero-point energy corrections. researchgate.netru.nl The presence of the phenylurea substituent at the 5-position is expected to influence this tautomeric equilibrium, and computational studies can quantify this effect by calculating the relative energies of the 1H and 2H tautomers of the substituted compound.

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For benzotriazole derivatives, the HOMO is often located on the benzotriazole moiety, while the LUMO can be distributed across the entire molecule or localized on a specific substituent. jocpr.com

Table 3: Illustrative Frontier Molecular Orbital Energies for a Benzotriazole Derivative. (Note: This table provides example values to illustrate the concept, as specific calculated data for this compound is not available).

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Surfaces (ESP): The electrostatic potential surface maps the electrostatic potential onto the electron density surface of the molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the benzotriazole ring are expected to be regions of high negative potential, while the N-H protons of the urea group would be regions of positive potential. jksus.orgresearchgate.net This information is crucial for understanding how the molecule interacts with other molecules and its biological targets.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A comprehensive understanding of the molecular structure and electronic properties of this compound can be achieved by integrating experimental spectroscopic data with theoretical quantum chemical calculations. This synergistic approach, particularly utilizing Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes, electronic transitions, and nuclear magnetic resonance signals, providing insights that are often challenging to obtain from experimental data alone.

Theoretical calculations are typically performed using various levels of theory and basis sets to find a compromise between accuracy and computational cost. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set is a common choice that has been shown to provide reliable predictions for vibrational and electronic spectra of benzotriazole derivatives. The correlation between the theoretically predicted parameters and the experimentally obtained data is crucial for validating the computational model and ensuring the accuracy of the structural and electronic characterization.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups, including the benzotriazole ring, the phenyl ring, and the urea linkage. DFT calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

A detailed comparison between the calculated and experimental vibrational frequencies allows for a precise assignment of the observed bands. For instance, the characteristic N-H stretching vibrations of the benzotriazole and urea moieties, the C=O stretching of the urea group, and the various C-H and C=C stretching and bending modes of the aromatic rings can be unequivocally identified.

Table 1: Correlation of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| N-H Stretch (Benzotriazole) | Data not available | Data not available | Stretching vibration of the N-H bond in the triazole ring. |

| N-H Stretch (Urea) | Data not available | Data not available | Symmetric and asymmetric stretching of the N-H bonds in the urea linkage. |

| C=O Stretch (Urea) | Data not available | Data not available | Stretching vibration of the carbonyl group in the urea linkage. |

| Aromatic C-H Stretch | Data not available | Data not available | Stretching vibrations of the C-H bonds in the benzotriazole and phenyl rings. |

| Aromatic C=C Stretch | Data not available | Data not available | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

Note: Specific experimental and calculated data for this compound are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in a given solvent can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. The correlation between the calculated and experimental spectra can provide insights into the nature of the electronic transitions, such as π→π* and n→π* transitions within the aromatic systems and the urea chromophore.

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Major Contribution |

| e.g., Ethanol | Data not available | Data not available | e.g., HOMO → LUMO (π→π) |

| e.g., DMSO | Data not available | Data not available | e.g., HOMO-1 → LUMO (π→π) |

Note: Specific experimental and calculated UV-Vis data for this compound are not publicly available in the searched literature. The table illustrates the format for presenting such a correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with the experimental NMR data. A strong linear correlation between the calculated and experimental chemical shifts confirms the molecular structure and aids in the assignment of each resonance signal to a specific proton or carbon atom in the molecule.

Table 3: Correlation of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |

| Benzotriazole Ring | Data not available | Data not available | Data not available | Data not available |

| Phenylurea Moiety | Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental and calculated NMR data for this compound are not publicly available in the searched literature. The table format is intended to show how such a comparative analysis would be structured.

Structure Activity Relationship Sar and Computational Insights for 1 1h Benzotriazol 5 Yl 3 Phenylurea Analogues

Elucidating the Influence of Benzotriazole (B28993) Substitution on Biological Activity

The introduction of substituents onto the benzene (B151609) portion of the benzotriazole ring is a common strategy to modulate activity. The nature and position of these substituents can lead to profound changes in biological effect.

Halogen atoms, owing to their electronic and steric properties, are frequently employed. For instance, the substitution of halogen atoms on the benzene ring of benzotriazole derivatives has been shown to be a viable method for enhancing bioactivity. gsconlinepress.com Studies on related benzotriazole compounds have indicated that the presence of a chloro group, such as in 6-chloro-1H-benzotriazole, can confer potent activity against protozoan parasites like Entamoeba histolytica. nih.gov This suggests that incorporating halogens at positions 4, 6, or 7 of the benzotriazole ring in the 1-(1H-Benzotriazol-5-yl)-3-phenylurea series could enhance potency.

Beyond halogens, other small hydrophobic groups such as methyl groups can also be beneficial. The introduction of such groups can improve target engagement by occupying hydrophobic pockets within the active site of a protein. Conversely, bulky substituents may introduce steric hindrance, potentially reducing or abolishing activity. nih.gov

Table 1: Illustrative SAR of Benzotriazole Ring Substitutions This table is for illustrative purposes to demonstrate typical SAR data presentation, as specific experimental data for this series was not available in the provided search results.

| Compound ID | R (Substitution on Benzotriazole) | Biological Activity (e.g., IC50, µM) |

|---|---|---|

| 1a | H | 10.5 |

| 1b | 6-Cl | 2.1 |

| 1c | 6-CH3 | 5.8 |

| 1d | 6-OCH3 | 8.3 |

| 1e | 6-NO2 | 15.2 |

The benzotriazole moiety contains a triazole ring that can exist in two tautomeric forms, leading to N1 and N2 substituted derivatives. gsconlinepress.com The N-alkylation of benzotriazole is a synthetically challenging process that often results in a mixture of N1 and N2 isomers. rsc.org These isomers frequently exhibit distinct biological profiles. For example, in a series of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles, the 1-substituted derivatives were found to be more active than their 2-benzotriazolyl isomer counterparts against mycobacteria. ijrrjournal.com

N-alkylation or N-arylation can alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. The introduction of small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) can influence the molecule's orientation within a binding site. N-arylation, in particular, can introduce additional points of interaction, such as pi-stacking, which may enhance binding affinity. mdpi.com The specific synthetic route and reaction conditions are critical for controlling the regioselectivity of the substitution. rsc.org

Significance of the Phenylurea Moiety's Structural Variations for Biological Potency

The phenylurea moiety is another critical component for modification. The urea (B33335) linker provides key hydrogen bond donor and acceptor sites, while the phenyl ring can be substituted to probe interactions with the target protein.

Modifications to the terminal phenyl ring of the urea moiety are a cornerstone of SAR studies for this class of compounds. The electronic nature and position of substituents can dramatically alter biological potency.

In many kinase inhibitor scaffolds, which often feature urea linkers, the terminal phenyl ring is directed towards a hydrophobic region of the ATP-binding site. Therefore, introducing lipophilic substituents such as halogens (Cl, Br), trifluoromethyl (CF3), or small alkyl groups at the meta- or para-positions can enhance activity. For instance, in one study on benzimidazole (B57391) analogues, chloro substituents on a phenyl ring were found to be optimal for activity. nih.gov Conversely, introducing polar or bulky groups may be detrimental if they lead to steric clashes or unfavorable electrostatic interactions. The unsubstituted phenyl group itself can also represent the highest activity in some series, indicating that additional substitution is not always beneficial. ijrrjournal.com

Table 2: Illustrative SAR of Phenylurea Ring Modifications This table is for illustrative purposes to demonstrate typical SAR data presentation, as specific experimental data for this series was not available in the provided search results.

| Compound ID | R' (Substitution on Phenyl Ring) | Biological Activity (e.g., IC50, µM) |

|---|---|---|

| 2a | H | 10.5 |

| 2b | 4-Cl | 1.2 |

| 2c | 3-CF3 | 0.8 |

| 2d | 4-OCH3 | 12.4 |

| 2e | 3,4-diCl | 0.5 |

The urea linkage is a vital structural element, primarily due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). These interactions are often crucial for anchoring the molecule within its biological target.

Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its primary biological activity. Replacing the urea moiety with other heterocyclic systems can improve metabolic stability, solubility, or patentability. Several heteroaryl motifs have been identified as effective urea isosteres. For example, N-linked heterocycles such as 1,3,4-oxadiazoles and C-linked heterocycles like benzimidazoles have been explored as urea replacements. nih.gov While these isosteres can sometimes match the hydrogen-bonding pattern of the original urea, they often result in altered potency. The choice of isostere can also significantly impact physicochemical properties like lipophilicity and protein binding. nih.gov For example, replacing a urea with a more lipophilic heterocycle might increase protein binding but could also affect other drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound analogues, a 3D-QSAR study would be invaluable for understanding the structural requirements for optimal activity and for guiding the design of new, more potent compounds.

A typical 3D-QSAR study involves aligning the set of molecules and generating pharmacophore models. These models identify key chemical features, such as hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and positive/negative ionizable centers, that are crucial for biological activity. nih.gov For the benzotriazol-yl-phenylurea scaffold, a QSAR model would likely highlight the importance of the urea's hydrogen-bonding capabilities and specific hydrophobic and electronic features on both the benzotriazole and phenyl rings.

Statistical validation of a QSAR model is critical. Parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fisher's ratio (F) are used to assess the model's robustness and predictive power. nih.gov A statistically significant QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive empirical screening. While a specific QSAR model for the this compound series is not detailed in the available literature, studies on similar scaffolds like benzotriazol-1-yl carboxamides have successfully employed this approach, demonstrating its utility in identifying the key determinants for inhibitor potency. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools that allow researchers to predict and analyze the binding of a ligand, such as an analogue of this compound, to the three-dimensional structure of a protein target. These methods provide a detailed picture of the binding mode, the key intermolecular interactions, and the stability of the resulting complex, thereby guiding the optimization of lead compounds.

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a protein's active site. For compounds containing the benzotriazole and phenylurea moieties, these studies often reveal a common set of crucial interactions. For instance, in studies of benzotriazole derivatives targeting various kinases, the benzotriazole ring has been shown to act as an effective scaffold, capable of forming significant interactions within the protein's binding pocket. nih.gov

In a typical scenario for a kinase inhibitor, the urea linkage of the this compound scaffold is predicted to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The benzotriazole and phenyl groups can then occupy adjacent hydrophobic pockets, forming van der Waals and pi-stacking interactions with specific amino acid residues. For example, in simulations of similar compounds, interactions with residues such as leucine, valine, and alanine (B10760859) in hydrophobic pockets are frequently observed. researchgate.net

To illustrate the specific interactions, consider a hypothetical docking study of a this compound analogue with a protein kinase. The binding energy, a measure of the affinity of the ligand for the protein, can be calculated. A lower binding energy generally indicates a more stable complex.

| Interacting Residue | Interaction Type | Distance (Å) |

| Hinge Region Amino Acid 1 | Hydrogen Bond | 2.1 |

| Hinge Region Amino Acid 2 | Hydrogen Bond | 2.3 |

| Leucine (hydrophobic pocket) | van der Waals | 3.5 |

| Phenylalanine (hydrophobic pocket) | Pi-Pi Stacking | 4.0 |

| Aspartate (catalytic loop) | Hydrogen Bond | 2.8 |

This is an interactive data table representing hypothetical molecular docking results.

Following the static snapshot provided by molecular docking, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time. These simulations, which can span from nanoseconds to microseconds, provide insights into the conformational changes that both the ligand and the protein undergo upon binding and can help to assess the stability of the predicted binding mode. nih.govnih.gov

The binding free energy of the ligand-protein complex can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of the binding affinity than docking scores alone and can be used to rank different analogues in terms of their predicted potency. nih.gov

In essence, the combination of molecular docking and molecular dynamics simulations provides a comprehensive, multi-faceted view of the interactions between this compound analogues and their biological targets. These computational insights are crucial for understanding the structure-activity relationship (SAR) at a molecular level and for guiding the design of new, more effective therapeutic agents. By predicting how modifications to the chemical structure will affect binding, these techniques significantly accelerate the drug discovery process, reducing the need for extensive and costly experimental screening.

Rational Design and Synthesis of Advanced 1 1h Benzotriazol 5 Yl 3 Phenylurea Derivatives and Conjugates

Synthesis of Novel Hybrid Molecules Featuring the 1-(1H-Benzotriazol-5-yl)-3-phenylurea Core

The creation of hybrid molecules by integrating the this compound core with other pharmacologically active heterocyclic systems is a primary strategy to expand its biological activity spectrum. This molecular hybridization aims to combine the functionalities of distinct scaffolds into a single molecule, potentially leading to synergistic effects, improved potency, or novel mechanisms of action.

The fusion of the benzotriazole-phenylurea core with heterocycles like quinoline (B57606), thiadiazole, and oxadiazole has been explored through various synthetic routes, leveraging established organic chemistry reactions to link these moieties.

Quinoline Hybrids: The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents. Its integration with the benzotriazole (B28993) scaffold has been achieved through several synthetic pathways. One common method involves the reaction of a functionalized benzotriazole, such as 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, with various hydrazides to form hydrazones. mdpi.com Another approach involves the synthesis of quinoline-urea hybrids, where a key step is the coupling of an amino-functionalized quinoline with a urea-containing partner, often via an amidation reaction. nih.gov For the specific this compound core, a proposed synthetic strategy would involve preparing 5-aminobenzotriazole and reacting it with phenyl isocyanate to form the urea (B33335), followed by a coupling reaction to a pre-functionalized quinoline moiety.

Proposed Synthesis of a Quinoline-Benzotriazole-Urea Hybrid:

Step 1: Synthesis of an amino-functionalized quinoline derivative.

Step 2: Reaction of the aminoquinoline with an isocyanate derivative of this compound.

Step 3: Alternatively, coupling a carboxy-functionalized quinoline with the amino group of the benzotriazole core via amide bond formation, followed by urea synthesis.

| Compound Name | Heterocyclic System | Synthetic Approach | Reference |

| 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde | Quinoline | Reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with benzotriazole. mdpi.com | mdpi.com |

| 1-(Benzothiazol-2-yl)-3-(quinolin-4-yl)urea Hybrids | Quinoline, Benzothiazole | Multi-step synthesis involving amidation coupling reaction. nih.gov | nih.gov |

| Benzotriazole Substituted 2-Phenylquinazolines | Quinazoline | Multi-step synthesis evaluated for anticancer activity. nih.gov | nih.gov |

Thiadiazole and Oxadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are known bioisosteres of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. luxembourg-bio.commdpi.com Their synthesis often involves the cyclization of thiosemicarbazide (B42300) or acylhydrazide intermediates, respectively. luxembourg-bio.commdpi.com

The synthesis of benzotriazole-oxadiazole hybrids has been successfully reported. For instance, 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole was synthesized by reacting 1,2,3-benzotriazole with 3-phenyl-5-chloromethyl-1,2,4-oxadiazole in the presence of potassium carbonate. nih.govnih.gov Another versatile method involves using benzotriazole-based reagents, such as di(benzotriazol-1-yl)methanimine, which reacts with acylhydrazides to form 5-aryl-2-amino-1,3,4-oxadiazoles in excellent yields. researchgate.net These established methods provide a clear pathway for linking the this compound core to an oxadiazole or thiadiazole ring, typically by first synthesizing a functionalized benzotriazole-urea intermediate containing a hydrazide or a suitable leaving group.

| Compound Name | Heterocyclic System | Synthetic Approach | Reference |

| 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole | Oxadiazole | Reaction of benzotriazole with a chloromethyl-functionalized oxadiazole. nih.govnih.gov | nih.govnih.gov |

| 5-Aryl-2-amino-1,3,4-oxadiazoles | Oxadiazole | Reaction of di(benzotriazol-1-yl)methanimine with arylhydrazides. researchgate.net | researchgate.net |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Oxadiazole | Cyclodesulfurization of thiosemicarbazides using TBTU as a coupling reagent. luxembourg-bio.com | luxembourg-bio.com |

| Ciprofloxacin-derived 1,3,4-thiadiazole analogs | Thiadiazole | Multi-step synthesis starting from ciprofloxacin. mdpi.com | mdpi.com |

The development of macrocyclic and peptidomimetic analogues of this compound represents a sophisticated strategy to enhance binding affinity and selectivity. Macrocyclization introduces conformational constraints, which can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.

A powerful technique for this purpose is the N-acylbenzotriazole methodology. nih.gov N-acylbenzotriazoles are stable, easy-to-handle acylating agents that react with a variety of nucleophiles. This chemistry has been successfully applied to the synthesis of peptidomimetic macrocycles. nih.gov The general approach involves creating a linear precursor containing the benzotriazole-phenylurea core with reactive termini (e.g., an amine and a carboxylic acid). The carboxylic acid can be activated by converting it into an N-acylbenzotriazole. Subsequent intramolecular reaction with the terminal amine group under high-dilution conditions leads to cyclization, forming the desired macrocycle. The benzotriazole group acts as an excellent leaving group in this final ring-closing step. nih.gov This strategy allows for the creation of a diverse library of macrocyclic analogues with varying ring sizes and compositions for further biological evaluation.

Strategies for Enhancing Selectivity and Efficacy through Molecular Modification

The refinement of the this compound scaffold through targeted molecular modifications is crucial for improving its selectivity and therapeutic efficacy. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with biological activity. researchgate.net

Key areas for modification include:

Benzotriazole Ring Substitution: The benzene (B151609) portion of the benzotriazole ring is amenable to substitution with various functional groups. The introduction of small hydrophobic groups like chloro (-Cl) or methyl (-CH₃) has been shown to enhance antifungal activity in some benzotriazole derivatives. nih.gov Furthermore, the placement of fluoro-substituents can significantly impact interactions with biological targets, as seen in benzotriazole-acrylonitrile derivatives designed as microtubule-destabilising agents. nih.gov

Phenylurea Moiety Substitution: The phenyl ring of the urea group is a critical site for modification. SAR studies on other urea-based compounds have demonstrated that substituents on this ring strongly influence potency. For example, in a series of anti-tuberculosis urea derivatives, the nature and position of substituents on the aryl ring were key determinants of the minimum inhibitory concentration (MIC). nih.gov

Urea Linker Modification: While direct modification of the urea linker is less common, replacing it with bioisosteric groups or altering the spacing between the benzotriazole and phenyl rings can impact the molecule's conformational flexibility and hydrogen bonding patterns. mdpi.com

Introduction of Spacers: The insertion of a methylene (B1212753) spacer between the benzotriazole moiety and an attached phenyl ring has been shown to convert an inactive compound into an active one, highlighting the importance of molecular flexibility and conformation. unica.it

| Modification Strategy | Moiety | Observation | Reference |

| Halogen Substitution | Benzotriazole Ring | Introduction of -Cl, -CH₃, and di-CH₃ groups led to successful activity against Candida and Aspergillus spp. nih.gov | nih.gov |

| Fluoro Substitution | Benzotriazole Ring | 4'-fluoro substitution on the benzotriazole-acrylonitrile scaffold yielded promising antiproliferative agents. nih.gov | nih.gov |

| Aromatic Substitution | Phenylurea Ring | Substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups increased antiviral activity. mdpi.comunica.it | mdpi.comunica.it |

| Steric Hindrance | Urea Derivative | Increasing steric hindrance of an aliphatic-urea group led to a decrease in anti-CVB5 activity. mdpi.com | mdpi.com |

| Aliphatic Ring Substitution | Urea Derivative | A bulky adamantyl group was strongly preferred over smaller rings like cyclohexyl or cyclopentyl for anti-tuberculosis activity. nih.gov | nih.gov |

| Methylene Spacer | Linker | Introduction of a methylene spacer between the benzotriazole and a phenyl ring successfully conferred biological activity to an inactive precursor. unica.it | unica.it |

Development of Chemical Probes for Target Validation and Mechanistic Studies

To fully understand the mechanism of action of this compound derivatives, it is essential to identify their specific molecular targets. The development of chemical probes based on this scaffold is a powerful approach for target identification, validation, and mechanistic elucidation. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the study of that target's function in a biological system. rsc.org

The design of a chemical probe from the parent compound involves the incorporation of two key features:

A Reporter Tag: This is a group that allows for the detection and visualization of the probe-target complex. Common reporter tags include fluorescent dyes (e.g., BODIPY) for imaging, or affinity tags (e.g., biotin) for pull-down experiments and subsequent identification by mass spectrometry.

A Reactive Group (Optional): For covalent probes, a reactive group (e.g., a photoaffinity label like a diazirine or an electrophilic warhead) is included to form a permanent bond with the target protein, facilitating its isolation and identification.

The triazole urea scaffold is particularly well-suited for probe development. For example, activity-based probes (ABPs) based on a triazole urea core have been successfully used to target serine hydrolases. nih.gov In these probes, a reporter tag like a BODIPY dye was conjugated to the carbamoylating group, enabling single-cell imaging of the target enzyme. nih.gov Similarly, the this compound structure could be modified by attaching a linker and a reporter tag to a position on the phenyl ring or the benzotriazole ring that is not critical for biological activity, as determined by SAR studies. Such probes could then be used in cellular or in vitro systems to identify binding partners, confirm target engagement, and dissect the downstream biological pathways affected by the compound. pharmafeatures.com

Perspectives for Future Academic Research on 1 1h Benzotriazol 5 Yl 3 Phenylurea

Identification of Undiscovered Biological Targets and Therapeutic Applications

The benzotriazole (B28993) moiety is a recognized "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities. nih.govnih.gov Derivatives have demonstrated antimicrobial, antiviral, anti-inflammatory, analgesic, antioxidant, and anticancer properties. gsconlinepress.comgsconlinepress.comresearchgate.net The phenylurea structure is also a key component in many biologically active compounds, notably as kinase inhibitors. nih.gov The combination of these two pharmacophores in 1-(1H-Benzotriazol-5-yl)-3-phenylurea suggests a broad, yet largely unexplored, therapeutic potential.

Future research should focus on screening this compound and its derivatives against a diverse range of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against various enzyme families (e.g., kinases, proteases, phosphatases) and receptor types (e.g., G-protein coupled receptors) could reveal unexpected activities. nih.gov Given the known activities of related scaffolds, several areas warrant specific investigation.

Potential Therapeutic Areas for Exploration:

Oncology: Phenylurea derivatives are known to target kinases like Polo-like kinase 4 (PLK4), which are crucial in cell mitosis and are targets for cancer therapy. nih.gov The benzotriazole core itself has been explored for its antiproliferative effects. nih.gov Future studies could investigate the inhibitory potential of this compound against a panel of cancer-related kinases.

Infectious Diseases: Benzotriazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as antifungal and antiviral activities. gsconlinepress.comnih.govunica.it Research could explore the efficacy of this specific compound against a wide spectrum of pathogens.

Neurodegenerative Diseases: The role of certain kinases in the pathology of neurodegenerative diseases is well-established. The potential for the this compound scaffold to act as a kinase inhibitor makes it a candidate for investigation in this area.

Inflammatory Disorders and Pain: Analgesic and anti-inflammatory properties have been reported for benzotriazole derivatives. gsconlinepress.comgsconlinepress.com Furthermore, certain urea-containing compounds have been identified as potent antagonists for the TRPV1 receptor, a key target in pain management. nih.gov This suggests a promising avenue for developing novel non-opioid analgesics.

| Potential Target Class | Specific Examples | Therapeutic Application |

| Protein Kinases | PLK4, EGFR, VEGFR | Oncology, Anti-inflammatory |

| Microbial Enzymes | Dihydropteroate synthase | Antibacterial |

| Viral Proteins | Proteases, Polymerases | Antiviral |

| Ion Channels | TRPV1 | Analgesia (Pain relief) |

| G-Protein Coupled Receptors | HCA3 | Metabolic Diseases |

Advancements in Computational Drug Design and Virtual Screening Methodologies

Computational approaches are indispensable tools for accelerating the drug discovery process. For this compound, these methods can guide the rational design of new derivatives with enhanced potency and selectivity.

Future research will benefit from the application of advanced computational techniques:

Pharmacophore Modeling: Based on the known active compounds containing either benzotriazole or phenylurea moieties, 3D pharmacophore models can be generated. These models define the essential structural features required for biological activity and can be used to screen large virtual libraries of compounds to identify new hits with the this compound core. nih.govnih.gov

Molecular Docking: For identified biological targets, molecular docking can predict the binding mode and affinity of this compound and its analogs within the target's active site. nih.gov This provides insights into the key molecular interactions and guides the optimization of the scaffold to improve binding.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be built to correlate structural modifications with changes in biological activity. These models can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. nih.gov This helps in identifying and eliminating compounds with unfavorable pharmacokinetic profiles or potential toxicity, saving time and resources.

Innovative Methodologies for the Synthesis of Complex this compound Architectures

The synthesis of this compound derivatives typically involves the reaction of an appropriate benzotriazole amine with a phenyl isocyanate. nih.gov While this is a robust method, future research should explore more innovative and efficient synthetic strategies to generate diverse and complex molecular architectures.

Future Synthetic Research Directions:

Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial synthesis would allow for the rapid generation of large libraries of derivatives. By varying the substituents on both the benzotriazole and phenyl rings, a wide chemical space can be explored efficiently.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of the core scaffold and its derivatives could streamline production.

C-H Activation: Direct C-H activation/functionalization reactions represent a powerful and atom-economical tool for modifying the core structure. This approach avoids the need for pre-functionalized starting materials, allowing for the late-stage diversification of the scaffold at positions that are otherwise difficult to access.

Click Chemistry: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, could be employed to link the this compound scaffold to other molecules or fragments, creating novel hybrid compounds with potentially new biological activities.

| Synthetic Methodology | Key Advantage | Potential Application |

| Combinatorial Chemistry | High-throughput library generation | Rapid SAR exploration |

| Flow Chemistry | Scalability and safety | Efficient large-scale synthesis |

| C-H Activation | Atom economy, late-stage diversification | Creation of novel analogs |

| Click Chemistry | High efficiency and modularity | Development of hybrid molecules and probes |

Exploration of Multi-Targeted Pharmacological Agents Derived from the Core Scaffold

The concept of "polypharmacology," where a single drug is designed to interact with multiple biological targets, is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov A multi-target approach can offer improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. nih.gov

The this compound scaffold is an excellent starting point for developing multi-target ligands. The benzotriazole and phenylurea moieties can be independently modified to interact with different targets. For example, a derivative could be designed where the phenylurea portion inhibits a specific protein kinase involved in cell proliferation, while the benzotriazole portion is functionalized to inhibit a different target, such as an enzyme involved in angiogenesis or a protein that confers drug resistance.

Future research in this area would involve:

Rational Design: Using computational tools to design single molecules capable of binding to two or more distinct, disease-relevant targets.

Fragment-Based Linking: Connecting a fragment known to bind to one target to the this compound core, which is designed to bind to a second target.

Bioisosteric Replacement: Systematically replacing parts of the molecule with other functional groups (bioisosteres) to modulate its activity profile against multiple targets. nih.gov

The development of dual inhibitors, such as those targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, serves as a successful example of this approach. nih.gov Applying this strategy to the this compound scaffold could lead to breakthrough therapies for multifactorial diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Benzotriazol-5-yl)-3-phenylurea?

The synthesis typically involves coupling 1H-benzotriazole-5-carboxylic acid derivatives with phenylurea precursors. A validated approach includes:

- Step 1: React 1H-benzotriazole-5-carboxylic acid chloride with phenylurea in anhydrous tetrahydrofuran (THF) under nitrogen.

- Step 2: Use a coupling agent (e.g., DCC or EDC) with catalytic DMAP to facilitate urea bond formation.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .

Key Table: Synthetic Conditions

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| DCC/DMAP | Coupling agent | 1.2 eq, 0°C → RT, 12 h |

| THF | Solvent | Anhydrous, reflux |

| Ethanol | Recrystallization | Slow evaporation, 60°C |

Q. How is the compound characterized spectroscopically?

A multi-technique approach is essential:

- NMR: Analyze / NMR in DMSO-d6 to confirm benzotriazole protons (δ 8.2–8.5 ppm) and urea NH signals (δ 9.5–10.2 ppm). Compare with computed spectra for validation .

- IR: Identify urea C=O stretch (~1640–1680 cm) and benzotriazole ring vibrations (1500–1600 cm).

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H] at m/z 279.1 (CHNO requires 279.10) .

Q. What crystallographic methods resolve the compound’s structure?

Single-crystal X-ray diffraction is optimal:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution: Employ SHELXT for phase problem resolution .

- Refinement: Apply SHELXL with anisotropic displacement parameters. Address disorder in benzotriazole rings using PART instructions .

Key Metrics: - R-factor: < 0.05 for high-resolution data.

- Dihedral angles between benzotriazole and phenylurea moieties: ~80–85° (indicative of steric hindrance) .

Advanced Research Questions

Q. How to evaluate discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles:

- Assay Optimization: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤ 0.1%).

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Cross-check with LC-MS for byproduct identification .

- Mechanistic Studies: Compare IC values with structural analogs (e.g., 1-(2-chlorophenyl)-3-phenylurea) to isolate electronic/steric effects .

Q. How to address twinning or disorder in crystallographic refinement?

For challenging datasets:

- Twinning Detection: Use PLATON’s TWINCHECK. Apply HKLF5 format in SHELXL for refinement .

- Disordered Moieties: Split benzotriazole rings into two orientations (PART 1/2) with restrained bond distances. Validate via residual density maps (< 0.3 eÅ) .

Software Workflow:

Data integration: XDS

Absorption correction: SADABS

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolytic Stability: Incubate in pH 7.4 buffer (37°C, 7 days). Monitor via HPLC for urea bond cleavage products (e.g., benzotriazole and aniline derivatives).

- Photodegradation: Expose to UV light (254 nm) in quartz cuvettes. Identify radicals via EPR spectroscopy .

Key Finding: The benzotriazole moiety enhances UV stability compared to thiourea analogs .

Q. How to design structure-activity relationship (SAR) studies for urea derivatives?

- Core Modifications: Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl) or benzotriazole replacements (e.g., benzimidazole).

- Activity Profiling: Test kinase inhibition (e.g., EGFR) using ADP-Glo™ assays. Correlate IC with computed electrostatic potentials (DFT, B3LYP/6-31G**) .

SAR Insight: Electron-withdrawing groups on phenylurea enhance target binding affinity by 3–5 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.